molecular formula C11H11NO B1469209 [3-(Furan-3-yl)phenyl]methanamine CAS No. 1116383-36-8

[3-(Furan-3-yl)phenyl]methanamine

Cat. No.: B1469209
CAS No.: 1116383-36-8
M. Wt: 173.21 g/mol
InChI Key: ADYFRHFMKFGVPJ-UHFFFAOYSA-N
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Description

[3-(Furan-3-yl)phenyl]methanamine is a useful research compound. Its molecular formula is C11H11NO and its molecular weight is 173.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

  • Palladium (Pd)II and platinum (Pt)II complexes derived from [3-(Furan-3-yl)phenyl]methanamine showed promising anticancer activity against various human cancerous cell lines. The study demonstrated strong DNA-binding affinity and selective toxicity against cancerous cells while sparing noncancerous cells (Mbugua et al., 2020).

Antimicrobial Activity

  • Schiff base rare earth metal complexes containing this compound derivatives exhibited significant antimicrobial efficacy. This study focused on the biological efficacy of these metal complexes, particularly their antibacterial and anticancer activities (Preethi et al., 2021).

Enantioselective Synthesis

  • Research on the enantioselective synthesis of 2-(2-Arylcyclopropyl)glycines, which are conformationally restricted homophenylalanine analogs, utilized derivatives of this compound. This synthesis pathway is significant in the development of pharmaceuticals (Demir et al., 2004).

Chemical Synthesis and Catalysis

  • This compound derivatives were used in the synthesis of various organic compounds, demonstrating their utility in chemical synthesis and catalysis. Studies have explored their use in creating pincer palladacycles and other complex organic molecules (Roffe et al., 2016).

Protein Tyrosine Kinase Inhibitory Activity

  • Novel furan-2-yl(phenyl)methanone derivatives, related to this compound, were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. Some derivatives exhibited promising activity, which is significant for developing new pharmacological agents (Zheng et al., 2011).

Corrosion Inhibition

  • Amino acid compounds based on this compound were studied as inhibitors for steel corrosion in acidic solutions. These studies are crucial in the field of materials science and engineering (Yadav et al., 2015).

Biochemical Analysis

Biochemical Properties

[3-(Furan-3-yl)phenyl]methanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific proteins .

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of certain genes, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways, thereby affecting the overall metabolism of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Long-term studies have shown that it can have lasting effects on cellular function, although the exact nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its function and behavior .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It interacts with transporters and binding proteins, which help in its localization and accumulation within specific cellular compartments. These interactions are essential for its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound is important for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and the nature of its interactions with other biomolecules .

Properties

IUPAC Name

[3-(furan-3-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c12-7-9-2-1-3-10(6-9)11-4-5-13-8-11/h1-6,8H,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADYFRHFMKFGVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=COC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Using the same method as in Example 19-(ii), 3-furanboronic acid was reacted with the 3-bromobenzyl amine to give 1-[3-(furan-3-yl)phenyl]methanamine (yield: 76%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.